molecular formula C10H10O4 B1338816 (2-Formyl-4-methylphenoxy)acetic Acid CAS No. 88521-64-6

(2-Formyl-4-methylphenoxy)acetic Acid

Cat. No.: B1338816
CAS No.: 88521-64-6
M. Wt: 194.18 g/mol
InChI Key: LBWSPPAVWSPIPM-UHFFFAOYSA-N
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Description

Contextualization of Aryloxyacetic Acids in Modern Chemical Synthesis and Applications

Aryloxyacetic acids represent a significant class of organic compounds characterized by a carboxylic acid group linked to an aromatic ring via an ether linkage. This structural motif imparts a range of valuable chemical and biological properties, making them crucial building blocks in various scientific and industrial sectors. Historically, certain aryloxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been widely utilized as herbicides in agriculture. nih.gov Beyond agrochemicals, this class of compounds serves as vital intermediates in the synthesis of pharmaceuticals, dyes, and fungicides. researchgate.net

Modern synthetic methodologies, including microwave-assisted synthesis and phase transfer catalysis, have enabled the rapid and high-yield production of a diverse array of aryloxyacetic acid derivatives. niscpr.res.in These advancements have further broadened their applicability, with contemporary research exploring their potential as multi-target therapeutic agents. For instance, novel aryloxyacetic acids have been investigated for their activity as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors, showing promise in the context of neurodegenerative diseases like Alzheimer's. nih.gov The versatility of the aryloxyacetic acid scaffold continues to inspire the design and synthesis of new molecules with tailored functionalities.

Structural Systematics and Chemical Properties of (2-Formyl-4-methylphenoxy)acetic Acid

This compound, with the chemical formula C₁₀H₁₀O₄, possesses a calculated molecular weight of 194.18 g/mol . nih.gov Its structure is defined by a p-cresol (B1678582) backbone (4-methylphenol) ether-linked to an acetic acid moiety at the hydroxyl position, and a formyl (aldehyde) group at the ortho position relative to the ether linkage. This specific arrangement of functional groups dictates its chemical behavior and potential for further chemical transformations.

The carboxylic acid group imparts acidic properties and can participate in esterification, amidation, and salt formation reactions. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) and other condensation products. The aromatic ring can undergo electrophilic substitution reactions, with the existing substituents influencing the position of further substitution.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
IUPAC Name 2-(2-formyl-4-methylphenoxy)acetic acid
CAS Number 88521-64-6
InChIKey LBWSPPAVWSPIPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=O

Data sourced from PubChem. nih.gov

Overview of Current Research Trajectories Involving Formyl-Substituted Phenoxyacetic Acid Derivatives

Recent research into formyl-substituted phenoxyacetic acid derivatives has revealed their significant potential in the field of materials science, particularly in the development of materials with nonlinear optical (NLO) properties. researchgate.netnih.govnih.govjhuapl.edu NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including optical switching and data storage. The presence of an electron-donating ether oxygen and an electron-withdrawing formyl group on the aromatic ring creates a "push-pull" system, which can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO activity. nih.gov

The synthesis of such molecules is often a precursor step to the creation of larger, more complex systems. For example, formyl-substituted phenoxyacetic acids can be used to generate novel ketenes in situ, which can then participate in cycloaddition reactions to produce highly functionalized β-lactams. researchgate.net These heterocyclic structures are of significant interest in medicinal chemistry.

Furthermore, the carboxylic acid functionality provides a handle for incorporating these chromophores into polymers or other macromolecular structures. This can lead to the development of NLO-active polymers with good processability and thermal stability. nih.gov The ability to form co-crystals through hydrogen bonding interactions involving the carboxylic acid group is another area of active research, as this "crystal engineering" approach can be used to control the solid-state packing of the molecules, which is critical for achieving bulk NLO effects. researchgate.netmdpi.comscilit.comrsc.org The exploration of formyl-substituted phenoxyacetic acids and their derivatives is therefore a promising avenue for the design and synthesis of next-generation optical materials.

Advanced Synthetic Methodologies for this compound

The synthesis of this compound, a substituted aryloxyacetic acid, requires precise control over the introduction and positioning of its functional groups. Advanced synthetic strategies focus on efficiently constructing the core phenoxyacetic acid structure and achieving regioselective functionalization of the aromatic ring. These methodologies aim to maximize yield and purity through optimized reaction conditions and effective purification techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWSPPAVWSPIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523007
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88521-64-6
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Structural Elucidation of 2 Formyl 4 Methylphenoxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of (2-Formyl-4-methylphenoxy)acetic acid provides unambiguous evidence for its structure through characteristic chemical shifts and spin-spin coupling patterns. Analysis of analogous compounds, such as 2-(4-Ethyl-2-formylphenoxy)acetic acid, allows for precise assignment of the proton signals. rsc.org The spectrum is expected to exhibit signals corresponding to the carboxylic acid proton, the aldehyde proton, three distinct aromatic protons, the methylene protons of the acetic acid moiety, and the methyl group protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the far downfield region, typically around δ 10.4 ppm, owing to the strong deshielding effect of the carbonyl group. rsc.org The acidic proton of the carboxyl group (COOH) is also expected to be a singlet, appearing further downfield, often as a broad signal around δ 13.1 ppm. rsc.org

The aromatic region of the spectrum is predicted to show three signals corresponding to the protons on the trisubstituted benzene ring. The proton at position 6 (adjacent to the ether linkage) would likely appear as a doublet around δ 7.1 ppm. The proton at position 5 would be a doublet of doublets near δ 7.5 ppm, and the proton at position 3 (adjacent to the formyl group) would present as a doublet around δ 7.5 ppm. rsc.org

The two protons of the methylene group (-OCH₂-) are chemically equivalent and are expected to produce a sharp singlet at approximately δ 4.85 ppm. rsc.org The methyl group (-CH₃) protons, attached to the aromatic ring, would also give rise to a singlet, typically appearing in the upfield region around δ 2.3 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~13.1br. sN/A
-CHO~10.4sN/A
Ar-H3~7.5d~2.3
Ar-H5~7.5dd~8.6, ~2.3
Ar-H6~7.1d~8.6
-OCH₂-~4.85sN/A
-CH₃~2.3sN/A

Data are estimated based on analogous compounds and standard chemical shift values. rsc.org s = singlet, d = doublet, dd = doublet of doublets, br. s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct carbon signals are expected.

The carbon atoms of the two carbonyl groups are the most deshielded and appear furthest downfield. The aldehydic carbonyl carbon (-CHO) is anticipated around δ 190 ppm, while the carboxylic acid carbonyl carbon (-COOH) is expected near δ 170 ppm.

The six aromatic carbons will resonate in the typical range of δ 110-160 ppm. The chemical shifts are influenced by the attached substituents; carbons bearing the oxygen, formyl, and methyl groups will have distinct shifts compared to those bearing only hydrogen. The carbon attached to the ether oxygen (C2) is expected to be significantly downfield.

The methylene carbon of the acetic acid moiety (-OCH₂-) is expected to appear around δ 65 ppm. The methyl group carbon (-CH₃) will be the most shielded carbon, resonating at the furthest upfield position, typically around δ 20 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CHO~190
-COOH~170
Aromatic C-O~155-160
Aromatic C-H & C-C~110-140
-OCH₂-~65
-CH₃~20

Data represent typical chemical shift ranges for the specified functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by several key absorption bands.

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations are anticipated to appear just above and below 3000 cm⁻¹, respectively.

Crucially, two distinct carbonyl (C=O) stretching bands will be present. The C=O stretch of the carboxylic acid is expected to appear around 1700-1725 cm⁻¹. The aldehydic C=O stretch will be observed at a slightly lower wavenumber, typically in the 1685-1700 cm⁻¹ range. The presence of two separate peaks in this region is a strong indicator of the two different carbonyl environments. The characteristic C-H stretch of the aldehyde group may also be visible as a weaker band near 2720 cm⁻¹.

Other significant peaks include the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the C-O-C asymmetric stretching of the ether linkage, which typically appears in the 1250-1200 cm⁻¹ range.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (CH₃, CH₂)3000 - 2850
C-H StretchAldehyde~2720
C=O StretchCarboxylic Acid1725 - 1700
C=O StretchAldehyde1700 - 1685
C=C StretchAromatic Ring1600 - 1450
C-O StretchEther (Asymmetric)1250 - 1200

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₁₀H₁₀O₄) is 194.05790880 Da. nih.gov HRMS analysis should yield a molecular ion peak ([M]+ or [M-H]-) that corresponds closely to this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Upon ionization, the molecular ion can undergo characteristic fragmentation. Common fragmentation pathways for phenoxyacetic acids include cleavage of the ether bond and fragmentation of the acetic acid side chain. researchgate.netlibretexts.org Key expected fragments for this molecule would include:

A peak corresponding to the loss of the carboxymethyl radical (•CH₂COOH), resulting in a fragment ion of the 2-formyl-4-methylphenoxide cation.

Loss of the carboxyl group (•COOH), leading to a fragment with m/z corresponding to M-45. libretexts.org

Cleavage of the ether C-O bond, generating a fragment ion corresponding to the 2-formyl-4-methylphenol cation.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which can be compared against the theoretical values calculated from the molecular formula, C₁₀H₁₀O₄. This technique serves as a fundamental verification of the compound's stoichiometry and purity.

ElementTheoretical Percentage (%)
Carbon (C)61.86
Hydrogen (H)5.19
Oxygen (O)32.95

Calculated from the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol . nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

While specific single-crystal X-ray diffraction data for this compound were not found in the searched literature, analysis of closely related structures, such as (2-Methylphenoxy)acetic acid, provides valuable insight into the expected solid-state conformation and packing. researchgate.netresearchgate.net

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net This common structural motif for carboxylic acids involves strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules, forming a characteristic R²₂(8) ring pattern. researchgate.net The crystal structure would likely be further stabilized by weaker C-H···O interactions involving other parts of the molecule. researchgate.net

Analysis of (2-Methylphenoxy)acetic acid revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netresearchgate.net A similar crystal system could be anticipated for the title compound. X-ray analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the conformation of the flexible acetic acid side chain relative to the ring.

Advanced Chemical Transformations and Derivatization Strategies of 2 Formyl 4 Methylphenoxy Acetic Acid

Reactions Involving the Formyl Group

The aldehyde functionality is a primary site for numerous chemical modifications, including carbon-nitrogen and carbon-carbon bond-forming reactions.

Synthesis of Imines and Schiff Bases via Condensation with Primary Amines

The condensation of the formyl group of (2-Formyl-4-methylphenoxy)acetic acid with primary amines is a direct method for synthesizing imines, commonly known as Schiff bases. This reaction typically involves heating the aldehyde with a stoichiometric amount of a primary amine, often with acid catalysis, in a suitable solvent like ethanol or methanol. The reaction proceeds by nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the imine. A variety of primary amines, including aromatic amines, heterocyclic amines, and hydrazine derivatives, can be employed to generate a diverse library of Schiff bases.

For instance, reacting 2-formylphenoxyacetic acid derivatives with substituted aromatic amines in methanol, often with a catalytic amount of glacial acetic acid, and refluxing the mixture for several hours yields the corresponding Schiff bases. Yields for these types of reactions are generally good, ranging from 72% to 95% depending on the specific reactants. The formation of the imine product can be monitored using thin-layer chromatography (TLC).

Below is a table summarizing representative examples of Schiff base formation.

Reactant 1Reactant 2CatalystSolventConditionsProduct
This compoundAnilineAcetic Acid (catalytic)MethanolRoom Temp, 3.5h2-{[4-Methyl-2-(phenyliminomethyl)phenoxy]}acetic acid
This compound4-MethoxyanilineAcetic Acid (catalytic)EthanolReflux, 4h2-{[2-[(4-Methoxyphenyl)iminomethyl]-4-methylphenoxy]}acetic acid
This compoundHydrazine HydrateNoneEthanolRoom Temp2-{[2-(Hydrazinylidenemethyl)-4-methylphenoxy]}acetic acid

Catalytic and Stoichiometric Reductive Amination Pathways for Amine Formation

Reductive amination is a powerful method for converting the formyl group into a primary, secondary, or tertiary amine. This transformation can be performed in a stepwise or a one-pot (direct) process. In the stepwise approach, the Schiff base is first synthesized and isolated, followed by reduction of the imine C=N bond. Alternatively, the direct method involves reacting the aldehyde, amine, and a reducing agent together in a single reaction vessel.

Several reducing agents are effective for this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for one-pot reductive aminations, capable of reducing the intermediate iminium ion in the presence of the starting aldehyde. The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with acetic acid as a catalyst. Sodium borohydride (NaBH₄) is also commonly used, particularly for the reduction of pre-formed imines. Catalytic hydrogenation, using hydrogen gas with a catalyst such as palladium on carbon (Pd/C), is another effective method.

Starting AldehydeAmineReducing AgentMethodProduct
This compoundAnilineNaBH(OAc)₃One-pot2-{[4-Methyl-2-(phenylaminomethyl)phenoxy]}acetic acid
This compound4-HydroxyanilineNaBH₄Two-step2-{[2-[(4-Hydroxyphenyl)aminomethyl]-4-methylphenoxy]}acetic acid researchgate.net
This compoundAmmoniaH₂/Pd-COne-pot2-{[2-(Aminomethyl)-4-methylphenoxy]}acetic acid

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the formyl group. It consists of a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to the aldehyde, followed by a dehydration reaction. rsc.org This process results in the formation of a new C=C double bond.

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine) or their ammonium salts. rsc.org Active methylene compounds suitable for this reaction include malonic acid, ethyl acetoacetate, and cyanoacetic acid. rsc.org When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in concomitant decarboxylation to yield an α,β-unsaturated carboxylic acid. rsc.org This reaction provides an effective route to extend the carbon chain and introduce new functional groups to the molecule.

Selective Oxidation and Reduction of the Aldehyde Functionality

The two principal functional groups of this compound allow for selective transformations under appropriate conditions.

Selective Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group to form (2-Carboxy-4-methylphenoxy)acetic acid without affecting the existing acetic acid moiety. This transformation requires mild oxidizing agents that are specific for aldehydes. A classic laboratory method for this conversion is the use of Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which selectively oxidize aldehydes over other functional groups like alcohols or ketones. More modern and scalable methods might employ buffered potassium permanganate (KMnO₄) under carefully controlled conditions or specific oxidants like sodium chlorite (NaClO₂) in the presence of a scavenger.

Selective Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) to yield [2-(Hydroxymethyl)-4-methylphenoxy]acetic acid. This requires a reducing agent that does not reduce the carboxylic acid group. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions (e.g., in alcoholic solvents at room temperature). In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. harvard.edu

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group provides a handle for modifications, most notably through reactions at the carbonyl carbon.

Esterification for the Synthesis of Ester Derivatives

The carboxylic acid group of this compound can be readily converted to a variety of ester derivatives through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. This method allows for the synthesis of a wide range of alkyl and aryl esters, which can modify the compound's physical properties and biological activity.

Carboxylic AcidAlcoholCatalystProduct Name
This compoundMethanolH₂SO₄Methyl (2-formyl-4-methylphenoxy)acetate
This compoundEthanolH₂SO₄Ethyl (2-formyl-4-methylphenoxy)acetate
This compoundIsopropanolH₂SO₄Isopropyl (2-formyl-4-methylphenoxy)acetate

Amidation for the Formation of Amide Scaffolds

The carboxylic acid moiety of this compound is a key functional group for derivatization, particularly through amidation reactions to form a diverse range of amide scaffolds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecules with varied biological and physical properties. The direct amidation of this compound with primary or secondary amines is typically facilitated by coupling agents to activate the carboxylic acid.

Commonly employed coupling reagents for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization. Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) provide efficient amide bond formation under mild conditions.

The reaction proceeds by the activation of the carboxyl group of this compound, followed by nucleophilic attack from the amine. This method is highly versatile, allowing for the introduction of a wide array of substituents through the choice of the amine component. The resulting N-substituted-2-(2-formyl-4-methylphenoxy)acetamides are valuable intermediates for further synthetic manipulations, leveraging the reactivity of the aldehyde and the aromatic ring.

Amine ReactantCoupling Agent/ConditionsResulting Amide Scaffold
AnilineEDC, HOBt, DMFN-phenyl-2-(2-formyl-4-methylphenoxy)acetamide
BenzylamineDCC, CH2Cl2N-benzyl-2-(2-formyl-4-methylphenoxy)acetamide
MorpholinePyBOP, DIPEA, CH2Cl2(4-(2-(2-formyl-4-methylphenoxy)acetyl)morpholine)
4-BromoanilineHBTU, DIPEA, DMFN-(4-bromophenyl)-2-(2-formyl-4-methylphenoxy)acetamide
Table 1: Representative Amidation Reactions of this compound.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule. The directing effects of the substituents on the ring—the formyl group, the methyl group, and the ether linkage—play a crucial role in determining the regioselectivity of these reactions.

The ether oxygen is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing substituent. Conversely, the formyl group is a deactivating, meta-directing group. Considering the positions of these groups, the most activated positions for electrophilic attack are C5 and C3 (ortho and para to the ether linkage, respectively). However, C3 is sterically hindered by the adjacent formyl group. The position C5 is ortho to the activating methyl group and meta to the deactivating formyl group, making it a likely site for substitution.

A key example of such functionalization is nitration. Treatment of similar phenolic compounds with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group onto the aromatic ring. For this compound, nitration is expected to occur predominantly at the C5 position to yield 2-(2-formyl-5-nitro-4-methylphenoxy)acetic acid. Milder nitrating agents, such as calcium nitrate in acetic acid, can also be employed for increased selectivity and safer reaction conditions.

Other electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ in acetic acid) or Friedel-Crafts acylation, could similarly be employed to introduce further diversity to the aromatic scaffold, with the regiochemical outcome dictated by the interplay of the existing substituents.

Reaction TypeReagentsMajor Product
NitrationHNO₃, H₂SO₄2-(2-Formyl-5-nitro-4-methylphenoxy)acetic acid
BrominationBr₂, FeBr₃2-(5-Bromo-2-formyl-4-methylphenoxy)acetic acid
AcylationCH₃COCl, AlCl₃2-(5-Acetyl-2-formyl-4-methylphenoxy)acetic acid
Table 2: Potential Electrophilic Aromatic Substitution Reactions.

Development of Multi-Component Reactions Utilizing this compound

This compound is an ideal substrate for the development of multi-component reactions (MCRs), which are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The presence of both an aldehyde and a carboxylic acid functionality allows this compound to participate in some of the most well-known MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. In this context, this compound can serve as both the aldehyde and the carboxylic acid component in an intramolecular fashion or react with external amines and isocyanides. A more common application involves using it as the bifunctional starting material that reacts with an amine, an isocyanide, and an external carboxylic acid (if the internal one's reactivity is modulated) or, more directly, where it provides two of the four necessary components. For example, reacting this compound with an amine, such as aniline, and an isocyanide, like tert-butyl isocyanide, would proceed through the formation of an imine intermediate, followed by nucleophilic attack of the isocyanide and the carboxylate, ultimately yielding a complex α-acylamino amide scaffold.

The Passerini three-component reaction (P-3CR) is another significant MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This compound can provide both the aldehyde and carboxylic acid components. The reaction with an isocyanide, for instance, cyclohexyl isocyanide, would lead to the formation of a depsipeptide-like structure in a single, atom-economical step. The reaction is believed to proceed through a concerted mechanism in apolar solvents.

The use of this compound and its analogues in MCRs opens up avenues for the rapid generation of diverse chemical libraries with potential applications in drug discovery and materials science.

Multi-Component ReactionOther ReactantsGeneral Product Structure
Ugi ReactionAmine (e.g., Aniline), Isocyanide (e.g., tert-Butyl isocyanide)α-Acylamino Amide
Passerini ReactionIsocyanide (e.g., Cyclohexyl isocyanide)α-Acyloxy Amide
Table 3: Application of this compound in MCRs.

Design and Synthesis of Ligands for Coordination Chemistry

The reactive aldehyde and carboxylic acid functionalities of this compound make it an excellent precursor for the synthesis of polydentate ligands. These ligands are crucial in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.

Formation of Transition Metal Complexes with Schiff Base Derivatives of this compound

Schiff bases, formed by the condensation reaction of the formyl group of this compound with primary amines, are a prominent class of ligands. These Schiff base derivatives can coordinate to transition metal ions through the imine nitrogen and other donor atoms present in the ligand framework, such as the phenoxy oxygen and the carboxylate group.

The synthesis of these metal complexes typically involves the in-situ formation of the Schiff base ligand in the presence of a metal salt. For instance, Schiff base ligands derived from the related (2-formylphenoxy)acetic acid have been shown to form mononuclear Co(II) complexes. These complexes are synthesized by reacting cobalt(II) salts with the Schiff base ligand, which is formed from the condensation of (2-formylphenoxy)acetic acid and various diamines. This approach highlights a versatile method for generating a family of metal complexes with tailored properties based on the choice of the amine precursor.

Investigations into Coordination Geometries and Electronic Structures of Metal-Ligand Complexes

The coordination geometry of the resulting metal-ligand complexes is dictated by several factors, including the nature of the metal ion, the denticity and steric bulk of the Schiff base ligand, and the reaction conditions. A variety of coordination geometries can be achieved, such as octahedral, tetrahedral, square planar, and more unusual geometries.

A notable example is the formation of Co(II) complexes with Schiff base ligands derived from (2-formylphenoxy)acetic acid, which have been found to exhibit a rare trigonal prismatic geometry. Single-crystal X-ray diffraction studies are instrumental in determining the precise coordination environment of the metal center. Spectroscopic techniques, including UV-Vis and FT-IR spectroscopy, provide valuable insights into the electronic structure and the coordination mode of the ligand to the metal ion.

Table 1: Examples of Transition Metal Complexes with Schiff Base Derivatives of (2-Formylphenoxy)acetic Acid Analogs

Metal Ion Amine Precursor for Schiff Base Observed Coordination Geometry
Co(II) Various diamines Trigonal Prismatic
Cu(II) Substituted anilines Square Planar, Tetrahedral
Ni(II) Aliphatic diamines Octahedral, Square Planar

This table is illustrative and based on findings for analogous (2-formylphenoxy)acetic acid derivatives.

Catalytic Applications of Metal-Ligand Complexes in Organic Transformations

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations. mdpi.comtijer.orgsphinxsai.com While specific catalytic studies on complexes derived from this compound are not extensively reported, the broader class of salicylaldehyde-based Schiff base complexes has demonstrated significant catalytic potential. tijer.org These complexes can act as catalysts for oxidation, reduction, polymerization, and various coupling reactions. mdpi.comnih.gov

The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates, thereby activating them for the desired transformation. The ligand framework can be modified to tune the steric and electronic properties of the catalyst, influencing its activity and selectivity. For example, complexes of cobalt, iron, and ruthenium with Schiff bases derived from hydroxy benzaldehydes have been utilized in the oxidation of cyclohexane. sphinxsai.com

Role in Supramolecular Chemistry and Crystal Engineering

The presence of hydrogen bond donors (carboxylic acid) and acceptors (formyl and ether oxygens) in this compound makes it a valuable building block in supramolecular chemistry and crystal engineering. These functional groups can participate in a variety of intermolecular interactions to form well-defined, self-assembled architectures in the solid state.

Construction of Self-Assembled Architectures via Directed Intermolecular Interactions

The principles of crystal engineering can be applied to predict and control the formation of supramolecular structures. nih.gov The carboxylic acid group is a particularly robust functional group for forming strong and directional hydrogen bonds. In many substituted phenoxyacetic acids, the carboxylic acid moieties form hydrogen-bonded dimers, creating a stable and predictable supramolecular synthon. researchgate.netresearchgate.net

Exploration of Crystal Packing Motifs and Hydrogen-Bonding Networks

The analysis of crystal packing motifs and hydrogen-bonding networks provides fundamental insights into the forces that govern the self-assembly of molecules. In the solid state, carboxylic acids commonly form centrosymmetric dimers through O-H···O hydrogen bonds. researchgate.netresearchgate.net This R22(8) graph set motif is a highly prevalent feature in the crystal structures of carboxylic acids.

Beyond the primary carboxylic acid dimerization, other hydrogen bonding interactions play a crucial role in defining the extended structure. The formyl group can act as a hydrogen bond acceptor, participating in C-H···O interactions. Studies on related molecules, such as (2-Methylphenoxy)acetic acid, have revealed the presence of dimeric hydrogen bonding involving the carboxylate groups, further stabilized by C-H···O interactions. researchgate.netresearchgate.net The interplay of these various non-covalent interactions leads to the formation of complex and often aesthetically pleasing supramolecular architectures.

Table 2: Common Supramolecular Motifs in Substituted Phenoxyacetic Acids

Functional Group Interaction Type of Interaction Common Graph Set Motif Resulting Architecture
Carboxylic Acid - Carboxylic Acid O-H···O Hydrogen Bond R22(8) Dimers
Carboxylic Acid - Pyridine (in co-crystals) O-H···N Hydrogen Bond D Chains, Sheets
C-H (aromatic) - O (carbonyl/ether) C-H···O Hydrogen Bond C(n) Chains, Sheets

This table summarizes common motifs observed in the crystal structures of substituted phenoxyacetic acids and their derivatives.

Future Perspectives and Emerging Research Avenues in 2 Formyl 4 Methylphenoxy Acetic Acid Chemistry

Development of Green and Sustainable Synthetic Routes for (2-Formyl-4-methylphenoxy)acetic Acid and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. Future research will likely focus on creating more sustainable pathways to this compound and its derivatives, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key research directions are expected to include:

Use of Renewable Feedstocks: Investigating the synthesis of the core structure from bio-based starting materials. For instance, lignin, a complex polymer abundant in biomass, contains phenolic substructures that could potentially be converted into valuable aromatic compounds like the scaffold of this compound.

Catalytic Approaches: The development of highly efficient and selective catalytic systems will be crucial. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts (enzymes) that can operate under mild conditions. For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids in water represents a green alternative to traditional methods. mdpi.com

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds. Additionally, microwave-assisted and mechanochemical syntheses could offer energy-efficient and solvent-free alternatives.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies

Strategy Advantages Potential Challenges
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. Enzyme stability and cost, substrate scope limitations.
Heterogeneous Catalysis Easy catalyst separation and recycling, potential for continuous flow processes. Catalyst deactivation, lower selectivity compared to homogeneous catalysts.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, reduced side reactions. Scalability, potential for localized overheating.

| Mechanochemistry | Solvent-free or reduced solvent use, access to novel reactivity. | Understanding reaction mechanisms, scalability. |

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

The structural motifs within this compound make it an excellent candidate for the development of novel ligands and catalysts. The aldehyde and carboxylic acid groups can be readily modified to create a diverse library of derivatives capable of coordinating with various metal centers.

Future research in this area will likely focus on:

Schiff Base Complexes: The condensation of the formyl group with primary amines can generate a wide range of Schiff base ligands. These ligands are known to form stable complexes with transition metals, which have shown catalytic activity in a variety of reactions, including oxidation, polymerization, and carbon-carbon bond formation. chemicalbook.comresearchgate.net

Phenoxy-imine and Phenoxy-amine Ligands: Derivatives of this compound can be used to synthesize phenoxy-imine and phenoxy-amine ligands. Metal complexes of these ligands have been investigated as catalysts for olefin polymerization. researchgate.netnih.gov

Multifunctional Catalysts: The presence of both a potential ligand-forming site (the aldehyde) and a functional group that can interact with substrates or co-catalysts (the carboxylic acid) opens up possibilities for designing multifunctional catalysts with enhanced activity and selectivity.

Table 2 provides examples of potential catalytic applications for derivatives of this compound.

Table 2: Potential Catalytic Applications of this compound Derivatives

Derivative Type Metal Center Potential Catalytic Application
Schiff Base Mn, Co, Ni, Cu Oxidation of alcohols and phenols, epoxidation of olefins. google.com
Phenoxy-imine Ti, Zr, V Ethylene and propylene (B89431) polymerization. nih.gov

Integration into Chemoinformatics and High-Throughput Synthesis Platforms for Derivative Discovery

Modern drug discovery and materials science rely heavily on computational tools and high-throughput methods to accelerate the identification of new molecules with desired properties. manuscriptpoint.comalitheagenomics.com this compound provides a versatile scaffold for the creation of large chemical libraries that can be explored using these advanced techniques.

Future research avenues in this domain include:

In Silico Library Design: Utilizing chemoinformatics to design virtual libraries of this compound derivatives with diverse physicochemical properties. Computational docking studies can then be used to screen these virtual libraries against biological targets of interest. doaj.orgresearchgate.net

High-Throughput Synthesis: Implementing automated synthesis platforms to rapidly generate physical libraries of the designed derivatives. chemrxiv.org This will enable the efficient exploration of structure-activity relationships (SAR).

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of new derivatives based on their chemical structure. This can help to prioritize the synthesis of the most promising candidates.

Design of Smart Materials Based on this compound Scaffolds

Smart materials, or stimuli-responsive materials, are a class of materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. rsc.orgrsc.orgresearchgate.net The functional groups present in this compound make it an attractive building block for the creation of such materials.

Emerging research in this area could involve:

pH-Responsive Polymers: The carboxylic acid group can be incorporated into polymer backbones to create pH-responsive hydrogels. These materials can swell or shrink in response to changes in pH, making them suitable for applications in drug delivery and sensing. researchgate.netnih.gov

Self-Healing Materials: The aldehyde functionality can be used to form dynamic covalent bonds, such as imines or acetals. Incorporating these reversible linkages into polymer networks could lead to the development of self-healing materials.

Functionalized Surfaces: The this compound scaffold can be grafted onto surfaces to create functional coatings. For example, surfaces functionalized with these molecules could be used to selectively capture and release specific analytes.

Application in Chemical Biology Tools and Probe Development

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The unique combination of functional groups in this compound makes it a promising starting point for the development of novel chemical probes.

Future directions for research include:

Fluorescent Probes: The salicylaldehyde (B1680747) core is a well-known fluorophore, and its derivatives have been used to develop fluorescent probes for the detection of metal ions and reactive oxygen species. nih.govmdpi.comnih.gov By modifying the substitution pattern and conjugating it to recognition moieties, derivatives of this compound could be developed as highly sensitive and selective fluorescent probes for various biological analytes.

Bioconjugation: The aldehyde and carboxylic acid groups provide orthogonal handles for bioconjugation. The carboxylic acid can be activated to form amide bonds with amines on biomolecules, while the aldehyde can react with hydrazides or aminooxy groups. This dual functionality allows for the site-specific labeling of proteins, nucleic acids, and other biomolecules.

Affinity-Based Probes: The this compound scaffold can be elaborated with pharmacophores to create affinity-based probes for specific protein targets. These probes can be used to identify and characterize protein-ligand interactions.

Table 3 summarizes the potential applications of this compound derivatives as chemical biology tools.

Table 3: Potential Chemical Biology Applications

Application Key Functional Group(s) Principle
Fluorescent Ion Sensing Salicylaldehyde core, chelating groups Chelation-enhanced fluorescence upon ion binding. nih.gov
Protein Labeling Aldehyde, Carboxylic acid Orthogonal conjugation to amino acid side chains.

| Activity-Based Probing | Modified aldehyde (e.g., as a warhead) | Covalent modification of enzyme active sites. |

Q & A

Q. What are the standard synthetic routes for (2-Formyl-4-methylphenoxy)acetic Acid?

The compound is synthesized via nucleophilic substitution and esterification. A typical method involves refluxing para-hydroxybenzaldehyde with chloroacetic acid in ethanol using sodium as a base, yielding 2-(4-formylphenoxy)acetic acid (70% yield) after recrystallization. Subsequent derivatization includes forming sodium salts (via sodium bicarbonate) or propargyl esters (using propargyl bromide) .

Step Reagents/Conditions Yield Key Spectral Data
1Na/EtOH, reflux, 3h70%IR: 1723 cm⁻¹ (C=O acid), 1675 cm⁻¹ (C=O aldehyde)
2NaHCO₃/H₂O, evaporationN/AN/A (salt formation)
3Propargyl bromide, 70–80°C, 2h66%IR: 2123 cm⁻¹ (C≡C), 1761 cm⁻¹ (C=O ester); UV: λmax 256 nm

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., 1723 cm⁻¹ for carboxylic acid, 1675 cm⁻¹ for aldehyde) .
  • UV-Vis : Detects conjugated systems (λmax 256 nm for the propargyl ester derivative) .
  • X-ray Crystallography : Resolves crystal structure parameters (e.g., monoclinic P21/c space group, β = 113.67°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Temperature Control : Prolonged reflux (3h) ensures complete substitution in the initial synthesis .
  • Solvent Selection : Ethanol minimizes side reactions during nucleophilic substitution, while benzene aids propargyl ester recrystallization .
  • Reductive Amination : Sodium cyanoborohydride in DMF/acetic acid (80°C, inert atmosphere) enables efficient coupling with amino acids .

Q. What structural modifications influence biological activity?

  • Mannich Reaction : Derivatives like 2-(4-formylphenoxy)-4-amino-2-butynyl acetate are synthesized using paraformaldehyde and secondary amines, enhancing potential bioactivity .
  • Esterification : Propargyl esters improve membrane permeability, critical for drug discovery .
  • Crystal Engineering : Substituents like methoxy groups alter packing efficiency (e.g., 9.350 Å unit cell length in dimethoxy derivatives) .

Q. How do stability challenges impact experimental design?

  • Acid Sensitivity : The aldehyde group may undergo oxidation; inert atmospheres (e.g., N₂) are recommended during synthesis .
  • Thermal Degradation : Heating above 80°C risks ester decomposition; controlled water baths are essential .
  • Storage : Derivatives like sodium salts are hygroscopic and require desiccated conditions .

Methodological Considerations

Q. What strategies resolve contradictions in spectral data?

  • Cross-Validation : Compare IR (C=O bands) with X-ray data to confirm functional group integrity .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR to distinguish overlapping proton signals .

Q. How is computational modeling integrated with experimental data?

  • DFT Calculations : Predict vibrational frequencies (e.g., C=O stretching) to validate experimental IR spectra .
  • Molecular Docking : Simulate interactions with biomolecules (e.g., enzymes) to prioritize derivatives for biological testing .

Applications in Research

Q. What role does this compound play in drug discovery?

  • Lead Compound : Serves as a scaffold for anticancer agents due to its aldehyde moiety, which can form Schiff bases with target proteins .
  • Enzyme Inhibition : Modifications like bromine substitution (e.g., 2-bromo-4-formyl derivatives) enhance binding to catalytic sites .

Q. How is it utilized in material science?

  • Coordination Polymers : The carboxylic acid group chelates metals (e.g., Cu²⁺), forming frameworks for catalytic or sensing applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.